![molecular formula C34H47IO B12541784 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene CAS No. 821782-27-8](/img/structure/B12541784.png)
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with an iododecyl group and an octylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The naphthalene core provides a rigid framework that can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it suitable for various applications in materials science and biology.
類似化合物との比較
Similar Compounds
- 2-[(10-Bromodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Chlorodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Fluorodecyl)oxy]-6-(4-octylphenyl)naphthalene
Uniqueness
Compared to its analogs, 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its performance in applications requiring specific binding interactions and electronic properties.
特性
CAS番号 |
821782-27-8 |
|---|---|
分子式 |
C34H47IO |
分子量 |
598.6 g/mol |
IUPAC名 |
2-(10-iododecoxy)-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C34H47IO/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28H,2-16,25-26H2,1H3 |
InChIキー |
ALOIRBSTXRWWTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
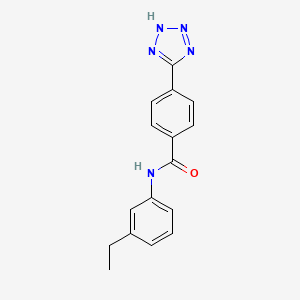
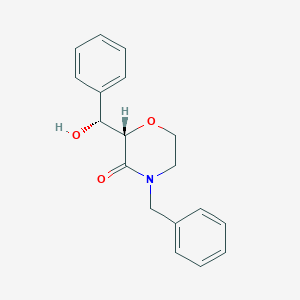

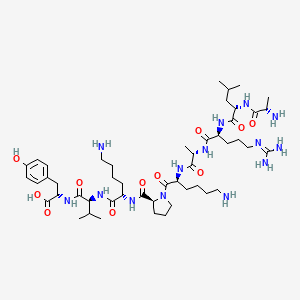
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

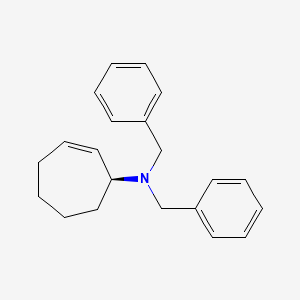
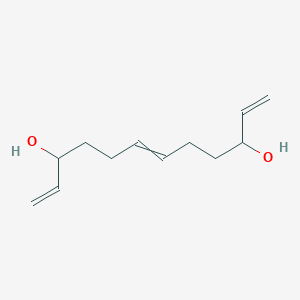
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
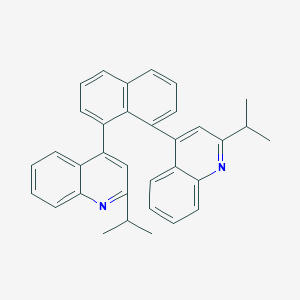
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
